molecular formula C5H13NO2S B174190 N-Isobutylmethanesulfonamide CAS No. 133171-80-9

N-Isobutylmethanesulfonamide

Cat. No.: B174190
CAS No.: 133171-80-9
M. Wt: 151.23 g/mol
InChI Key: XBGDRQUFMJRVAL-UHFFFAOYSA-N
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Description

N-Isobutylmethanesulfonamide is an organic compound with the molecular formula C5H13NO2S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfonamide functional group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isobutylmethanesulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond . The reaction conditions typically include a controlled temperature and the use of a suitable solvent to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where thiols and amines are reacted under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-Isobutylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Isobutylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Isobutylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme, thereby blocking its function. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit enzymes involved in folic acid synthesis .

Comparison with Similar Compounds

  • N-Butylmethanesulfonamide
  • N-Methylmethanesulfonamide
  • N-Ethylmethanesulfonamide

Comparison: N-Isobutylmethanesulfonamide is unique due to its specific isobutyl group, which can influence its chemical properties and reactivity. Compared to N-Butylmethanesulfonamide, the isobutyl group provides steric hindrance, potentially affecting the compound’s interaction with enzymes and other molecules. This uniqueness makes this compound a valuable compound for specific applications where such steric effects are desired .

Properties

IUPAC Name

N-(2-methylpropyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-5(2)4-6-9(3,7)8/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGDRQUFMJRVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404131
Record name N-ISOBUTYLMETHANESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133171-80-9
Record name N-ISOBUTYLMETHANESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-methylpropyl)methanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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